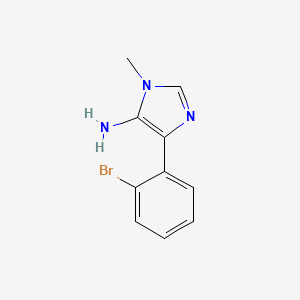

4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine

Description

Properties

Molecular Formula |

C10H10BrN3 |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

5-(2-bromophenyl)-3-methylimidazol-4-amine |

InChI |

InChI=1S/C10H10BrN3/c1-14-6-13-9(10(14)12)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3 |

InChI Key |

ZZAMCLQSPYDDDH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(=C1N)C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Solvent Effects

Polar aprotic solvents like DMF and DMSO enhance reaction rates in bromination and amination steps but may degrade acid-sensitive intermediates. Switching to THF or dichloromethane (DCM) preserves intermediate stability while maintaining acceptable reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the bromophenyl group or the imidazole ring.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine involves its interaction with specific molecular targets. The bromophenyl group and the imidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Imidazole Derivatives with Bromophenyl Substitutions

- DG172 (): Structure: (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile. Key Differences: Incorporates a piperazine-acrylonitrile moiety instead of the methylamine group. Biological Activity: Acts as a PPARβ/δ-selective inverse agonist with oral bioavailability. Physicochemical Properties: Higher molecular weight (MW ≈ 406.3 g/mol) and logP compared to the target compound due to the piperazine and acrylonitrile groups.

Dihydroimidazolone Derivatives

- 2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one (): Structure: Partially saturated imidazolone core with 4-bromophenyl and 4-methoxyphenyl substituents. The methoxy group enhances lipophilicity (logP ≈ 3.5) . Applications: Used as a medicinal chemistry intermediate, suggesting utility in drug discovery.

Substituent Effects on Bioactivity

Halogen Position (Ortho vs. Para)

Ortho-Substituted Analogs :

- Example: 4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine.

- Steric hindrance from ortho-bromine may limit binding to flat enzymatic pockets but enhance selectivity for receptors with deeper cavities.

Para-Substituted Analogs :

Functional Group Additions

- Sulfonamide and Piperazine Derivatives (): Example: SB 202190 (Synonym: 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole). Sulfonamide and pyridyl groups introduce hydrogen-bonding and charge-transfer capabilities, critical for kinase inhibition (e.g., p38 MAP kinase) .

Physicochemical and Pharmacokinetic Properties

Biological Activity

4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine is a heterocyclic organic compound characterized by an imidazole ring substituted with a bromophenyl group and a methylamine group. Its molecular formula is with a molecular weight of 252.11 g/mol. The unique structure of this compound, particularly the presence of the bromine atom, enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Imidazole derivatives, including 4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine, exhibit diverse biological activities. These compounds are often investigated for their roles as enzyme inhibitors and their interactions with various biological targets involved in critical pathways such as inflammation and cancer progression.

The specific positioning of the bromine atom on the phenyl ring is believed to influence the electronic properties and reactivity of the compound, which may enhance its interaction with biological targets compared to similar compounds lacking this feature. Studies suggest that related imidazole derivatives can inhibit vascular adhesion protein-1, relevant in treating conditions like diabetic macular edema.

Anticancer Activity

Research has indicated that imidazole derivatives can serve as potential anticancer agents. For instance, compounds structurally related to 4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine have shown efficacy in targeting cancer cell lines. A study highlighted that modifications to imidazole structures could lead to increased potency against various cancer types, including breast adenocarcinoma .

Table 1: Anticancer Activity of Related Imidazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 (breast) | 0.65 | Induces apoptosis |

| Compound B | U937 (leukemia) | 2.41 | Cell cycle arrest |

| 4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine | MCF7 (breast) | TBD | TBD |

Antimicrobial Properties

In addition to anticancer activity, 4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine has been evaluated for its antimicrobial properties. Preliminary studies indicate notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's structure allows it to interact effectively with microbial cell membranes, leading to cell death.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 µg/mL |

| Escherichia coli | 0.30 µg/mL |

| Candida albicans | 0.15 µg/mL |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via multi-step procedures. Key steps include:

- Imidazole ring formation : Condensation of glyoxal derivatives with primary amines (e.g., methylamine) under acidic or basic conditions.

- Bromophenyl substitution : Introduction of the 2-bromophenyl group via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling, depending on precursor availability.

- Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) and catalysts like Pd(PPh₃)₄ for coupling reactions. Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of 4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at N1, bromophenyl at C4). Aromatic protons in the imidazole ring typically appear as singlet or doublet peaks between δ 6.5–8.0 ppm .

- X-ray crystallography : Single-crystal diffraction with SHELXL refinement (SHELX suite) for absolute configuration validation. Key parameters: R-factor < 5%, high-resolution data (≤ 0.8 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural validation of 4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine?

- Methodology :

- Cross-validation : Compare NMR-derived dihedral angles with crystallographic torsion angles. Use density functional theory (DFT) calculations (e.g., Gaussian, ORCA) to model NMR chemical shifts and compare with experimental data.

- SHELX refinement : Adjust hydrogen atom positions using SHELXL's HFIX and AFIX commands to align with NMR-derived coupling constants .

Q. What experimental approaches are recommended for elucidating the reaction mechanisms involved in the bromophenyl substitution of imidazole derivatives?

- Methodology :

- Kinetic studies : Monitor reaction rates under varying temperatures and concentrations to determine order (e.g., pseudo-first-order for Pd-catalyzed coupling).

- Isotopic labeling : Use ²H or ¹⁵N-labeled precursors to track bond formation via MS or NMR.

- Computational modeling : Apply transition state theory (TST) using software like Gaussian to identify intermediates and activation energies .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of 4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine derivatives?

- Methodology :

- Analog synthesis : Introduce substituents at C2 or C5 (e.g., halogens, methoxy groups) to modulate electronic effects.

- Bioactivity assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR).

- Computational docking : Use AutoDock Vina to predict binding affinities to active sites (e.g., ATP-binding pockets) .

Q. What strategies are effective for minimizing regioisomeric by-products during the synthesis of bromophenyl-substituted imidazoles?

- Methodology :

- Directed metalation : Use directing groups (e.g., -OMe, -NH₂) to control bromine placement on the phenyl ring.

- Microwave-assisted synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 100°C, 30 min) .

Notes

- Advanced questions emphasize mechanistic and analytical rigor, while basic questions focus on foundational synthesis/characterization.

- Methodological answers integrate experimental and computational tools for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.